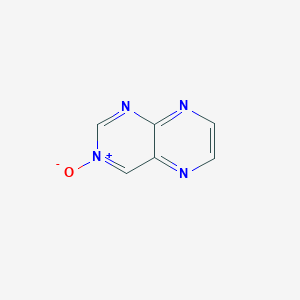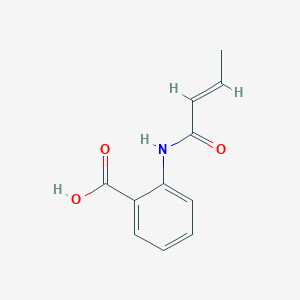
Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives This compound is characterized by its unique structure, which includes a piperidine ring substituted with an ethyl ester group and a methoxyethoxy side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate typically involves the reaction of piperidine derivatives with ethyl chloroformate and 2-methoxyethanol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the ester linkage. The reaction mixture is usually stirred at room temperature for several hours, followed by purification through techniques such as column chromatography to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and automated systems to control reaction parameters such as temperature, pressure, and reaction time. The purification steps are also optimized for large-scale production, often involving crystallization or distillation techniques to ensure high purity and yield of the final product .
化学反应分析
Types of Reactions
Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminium hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminium hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Substituted piperidine derivatives.
科学研究应用
Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of certain biochemical pathways, depending on its structure and functional groups. The methoxyethoxy side chain and the ester group play crucial roles in its binding affinity and specificity towards the target molecules .
相似化合物的比较
Similar Compounds
2-[2-(2-Methoxyethoxy)ethoxy]acetic acid: Similar in structure due to the presence of the methoxyethoxy group.
Ethanol, 2-[2-(2-methoxyethoxy)ethoxy]-: Shares the methoxyethoxy side chain but differs in the core structure.
Sodium bis(2-methoxyethoxy)aluminium hydride: Contains the methoxyethoxy group and is used as a reducing agent.
Uniqueness
Ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate is unique due to its combination of a piperidine ring with an ester and methoxyethoxy side chain. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds, making it valuable for targeted applications in research and industry .
属性
分子式 |
C11H19NO5 |
|---|---|
分子量 |
245.27 g/mol |
IUPAC 名称 |
ethyl 3-(2-methoxyethoxy)-4-oxopiperidine-1-carboxylate |
InChI |
InChI=1S/C11H19NO5/c1-3-16-11(14)12-5-4-9(13)10(8-12)17-7-6-15-2/h10H,3-8H2,1-2H3 |
InChI 键 |
MRVZMQWKNGADQV-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)N1CCC(=O)C(C1)OCCOC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(3,4-Dihydroxyphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B13794661.png)
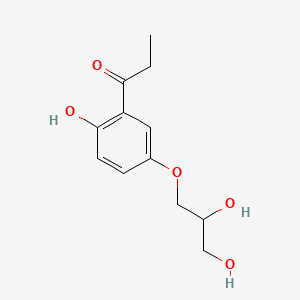

![2,6-Anthracenedisulfonic acid, 9,10-dihydro-1,5-dihydroxy-9,10-dioxo-4,8-bis[(sulfomethyl)amino]-, tetrasodium salt](/img/structure/B13794683.png)



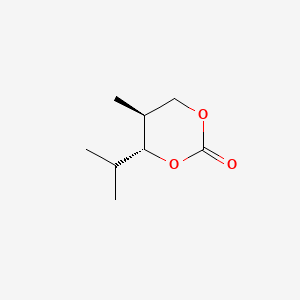
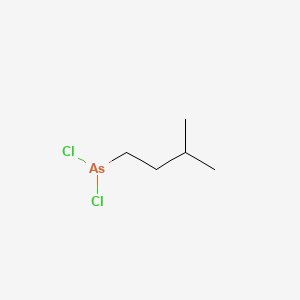
![2-[(2Z)-2-(1-ethylbenzo[e][1,3]benzothiazol-2-ylidene)ethylidene]propanedinitrile](/img/structure/B13794729.png)

